Product packaging for Octyl dodecyl dimethyl ammonium chloride(Cat. No.:CAS No. 10361-16-7)

Octyl dodecyl dimethyl ammonium chloride

Cat. No.: B080715
CAS No.: 10361-16-7
M. Wt: 362.1 g/mol
InChI Key: NLFTWRWHIFBVRC-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Advanced Materials and Biological Systems

Quaternary Ammonium Compounds (QACs) are a broad class of chemical agents defined by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org This permanent positive charge, which is independent of the solution's pH, is a defining characteristic. wikipedia.org Structurally, QACs consist of a central nitrogen atom bonded to four organic groups, and this arrangement imparts an amphiphilic nature, meaning they possess both hydrophilic (the charged nitrogen head) and hydrophobic (the alkyl chains) properties. mdpi.com This dual nature allows them to act as effective surfactants, reducing surface tension between different phases. wikipedia.orgmdpi.com

Within biological systems, the primary role of QACs is as antimicrobial agents with a wide spectrum of activity against bacteria, fungi, and enveloped viruses. wikipedia.orgmdpi.comnih.gov The generally accepted mechanism of action involves the disruption of microbial cell membranes or viral envelopes. wikipedia.org The positively charged cationic head of the QAC interacts with the negatively charged components of the microbial cell wall and membrane, leading to a disorganization of the lipid bilayer, leakage of essential intracellular components, and ultimately, cell death. mdpi.comsmolecule.com The efficacy of QACs can differ between types of microorganisms; for instance, they are often more active against Gram-positive bacteria than Gram-negative bacteria, whose complex outer membrane presents an additional barrier. wikipedia.orgmdpi.com

Academic Significance of Octyl Dodecyl Dimethyl Ammonium Chloride within QAC Research

The academic significance of this compound lies in its specific molecular architecture as an asymmetrical dialkyl QAC. Unlike symmetrical QACs such as didecyldimethylammonium chloride or dioctyl dimethyl ammonium chloride, it possesses two different long alkyl chains: an octyl (C8) and a dodecyl (C12) group. This asymmetry is a key area of scientific interest as it influences the compound's physicochemical properties, such as its surface activity and its critical micelle concentration, which in turn affect its biological activity.

Research into this compound contributes to the broader understanding of structure-activity relationships within the QAC family. The combination of C8 and C12 chains provides a unique hydrophobic balance that is studied for its efficacy as a biocide and disinfectant. multichemindia.comacuro.in It is recognized for its broad-spectrum activity against a variety of bacteria and fungi. multichemindia.comsmolecule.com Investigations have explored its ability to function effectively in various conditions, making it a valuable model compound for studying the performance of disinfectants. acuro.inepa.gov Its properties as a cationic surfactant also make it relevant in studies of formulation science for cleaning and sanitizing products. multichemindia.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₂₂H₄₈ClN
Molecular Weight 362.1 g/mol
Appearance Typically a clear, pale yellow liquid
Solubility Soluble in water
Synonyms Octyldodecyldimethylammonium chloride, N,N-Dimethyl-n-octyl-dodecanaminium chloride

Data sourced from PubChem CID 61505 and other chemical suppliers. smolecule.comnih.gov

Current Research Paradigms and Unexplored Areas for this compound

Current research involving QACs like this compound is largely centered on their application as disinfectants and sanitizers. multichemindia.comacuro.in Studies often focus on evaluating their biocidal efficacy against a wide range of pathogenic microorganisms, including those relevant to hospital and industrial settings. acuro.inepa.govepa.gov This applied research is critical for optimizing formulations for hard surface disinfection, water treatment, and as a preservative in various materials. multichemindia.comacuro.in The prevailing paradigm is to utilize the compound as a component in liquid disinfectant solutions, leveraging its ability to disrupt microbial membranes upon direct contact. multichemindia.comepa.gov

However, significant unexplored areas exist for this compound, particularly in light of broader trends in materials science and microbiology. While extensive research has been conducted on polymerizing or grafting other QACs onto surfaces to create non-leaching, contact-killing materials, such specific investigations for this compound are less common. nih.govresearchgate.netresearchgate.net A major unexplored avenue is the covalent immobilization of this specific asymmetrical QAC onto substrates like polymers, textiles, or medical devices to create advanced, permanently antimicrobial materials. This would shift its application from a releasable biocide to an integrated, stable component of a material.

Furthermore, there is a need for more fundamental research into its interactions with complex biological systems. While its effect on planktonic (free-floating) microorganisms is established, detailed studies on its efficacy against microbial biofilms are an important and underexplored area. Biofilms represent a significant challenge in both industrial and medical environments, and understanding how the unique C8/C12 structure of this compound influences penetration and disruption of these complex communities is a key research frontier. Additionally, research into the aerobic and anaerobic biotransformation pathways of this specific QAC could inform the development of more environmentally benign disinfectant technologies. proquest.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H48ClN B080715 Octyl dodecyl dimethyl ammonium chloride CAS No. 10361-16-7

Properties

IUPAC Name

dodecyl-dimethyl-octylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-23(3,4)21-19-17-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFTWRWHIFBVRC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042237
Record name Octyl dodecyl dimethyl ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-16-7
Record name Dodecyldimethyloctylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dodecanaminium, N,N-dimethyl-N-octyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl dodecyl dimethyl ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Octyl Dodecyl Dimethyl Ammonium Chloride

Quaternization Synthesis Routes for Octyl Dodecyl Dimethyl Ammonium (B1175870) Chloride

The primary method for synthesizing octyl dodecyl dimethyl ammonium chloride and other QACs is through a process known as quaternization. This reaction, a type of N-alkylation of amines, involves the treatment of a tertiary amine with an alkylating agent. wikipedia.org The reaction is a bimolecular nucleophilic substitution (SN2) mechanism, often referred to as the Menshutkin reaction, which results in the formation of a permanently charged quaternary ammonium cation. nih.gov

The synthesis of asymmetrically substituted QACs like this compound can be approached through several pathways depending on the availability of precursors. A common industrial strategy involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org

The selection of precursors is critical and dictates the specific reaction pathway:

Pathway A: Reaction of N,N-dimethyloctylamine with 1-chlorododecane.

Pathway B: Reaction of N,N-dimethyldodecylamine with 1-chlorooctane.

Pathway C: Reaction of N-methyl-N-octyldodecylamine with methyl chloride.

Industrially, the synthesis often starts from fatty acids, which are converted to fatty nitriles and then hydrogenated to produce primary or secondary amines. These are subsequently alkylated. wikipedia.org For a compound with mixed alkyl chains like this compound, a mixed tertiary amine precursor is often utilized. The preparation of these precursors involves standard alkylation procedures to form the desired tertiary amine before the final quaternization step. Solvents such as isopropanol are frequently used in these processes. google.com

The kinetics of the Menshutkin reaction are significantly influenced by several factors, including the choice of solvent, temperature, pressure, and the presence of catalysts. researchgate.netgoogle.com

Solvent Effects: The reaction rate is typically enhanced in polar solvents. nih.gov This is because polar solvents stabilize the charged transition state of the SN2 reaction, thereby lowering the activation energy. nih.gov Common solvents used in QAC synthesis include alcohols (ethanol, isopropanol), ketones (butanone), and chlorinated hydrocarbons (chloroform). nih.govresearchgate.netgoogle.com

Temperature and Pressure: Increased temperature generally accelerates the reaction rate. A process for a similar compound, didecyl dimethyl ammonium chloride, utilizes temperatures between 75°C and 95°C and a reaction pressure below 0.18 MPa. google.com These conditions are often optimized to achieve a high conversion rate within a practical timeframe of 4 to 6 hours. google.com

Catalysts: While the reaction can proceed without a catalyst, basic catalysts are sometimes added to facilitate the process. google.com In some continuous processes for preparing QACs, heterogeneous catalysts comprising metal oxides with Lewis acid sites have been employed. google.com

Optimization aims to maximize the yield and purity of the final product by carefully controlling these parameters. The table below summarizes typical conditions for quaternization reactions.

ParameterConditionRationale
Solvent Polar (e.g., Isopropanol, Ethanol)Stabilizes the charged transition state, increasing reaction rate. nih.gov
Temperature 75 - 95 °CIncreases reaction kinetics to achieve high conversion in a reasonable time. google.com
Pressure < 0.18 MPaControlled to maintain reactants in the liquid phase and manage volatile components. google.com
Reactant Ratio Near-equimolar (e.g., 1:1.2 to 1.2:1)Optimized to ensure complete reaction of the limiting reagent and minimize unreacted precursors. google.com
Catalyst Basic (e.g., Sodium Carbonate)Can be used to enhance reaction speed. google.com

Purification and Characterization Techniques for Synthesized this compound

Post-synthesis, the crude product contains the desired QAC along with unreacted precursors, byproducts, and solvent. Purification is essential to isolate the compound at a high purity level.

Purification Techniques:

Precipitation/Crystallization: A common method involves the precipitation of the QAC salt from the reaction mixture. This can be achieved by adding a solvent of low polarity, such as hexane or diethyl ether, in which the QAC is insoluble. mdpi.com Subsequent recrystallization from a suitable solvent system can further enhance purity. researchgate.net

Solvent Removal: For water-soluble QACs, techniques like evaporation under reduced pressure or azeotropic distillation can be used to remove the solvent. google.com

Chromatography: While more expensive, column chromatography can be employed for high-purity applications. researchgate.net High-performance liquid chromatography (HPLC) is also a viable method for both analysis and preparative separation. sielc.com

Characterization Techniques: Once purified, the structure and identity of the synthesized this compound are confirmed using a suite of analytical methods.

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the arrangement of the octyl, dodecyl, and methyl groups around the nitrogen atom. mdpi.comresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the cation and confirm its elemental composition. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful combination is used for the identification and quantification of QACs, providing high sensitivity and specificity. ekb.eg

Structural Modifications and Analog Development of this compound for Enhanced Research Applications

The functionality of QACs is intrinsically linked to their molecular architecture. nih.gov Modifying the structure of this compound by altering the alkyl chains or the counterion allows for the development of analogs with tailored properties for specific research applications.

The length and structure of the hydrophobic alkyl chains are arguably the most critical determinants of a QAC's properties. nih.gov The balance between the hydrophobic chains (octyl and dodecyl) and the hydrophilic quaternary ammonium headgroup defines the compound's amphiphilic character.

Research has shown that varying the alkyl chain length has a profound impact on functionality:

Antimicrobial Activity: The efficacy of QACs against various microorganisms is highly dependent on chain length. rsc.org Generally, chains between C10 and C16 exhibit the highest antibacterial activity. rsc.orgmdpi.com If the alkyl chain is too long (e.g., C18), the compound's effectiveness may decrease, possibly due to the chain folding back and sterically hindering the positively charged nitrogen from interacting with bacterial membranes. nih.gov

Surface Activity: Properties such as critical micelle concentration (CMC) and surface tension reduction are directly influenced by the hydrophobicity of the alkyl chains. Longer chains typically lead to lower CMC values and greater surface activity.

Solubility: The solubility of QACs in water tends to diminish as the alkyl chain length increases. rsc.org

The following table illustrates the generalized effect of alkyl chain length on key properties of QACs.

Alkyl Chain LengthAntimicrobial PotencyCritical Micelle Conc. (CMC)Water Solubility
Short (C<8) LowerHigherHigher
Medium (C10-C16) Optimal/Highest rsc.orgmdpi.comIntermediateModerate
Long (C>16) Decreasing nih.govLowerLower

While the cation is primarily responsible for the surface and biological activity of QACs, the counterion can modulate their physicochemical properties. nih.gov The most common counterions are halides, such as chloride and bromide. nih.gov

Research into novel counterion formulations aims to fine-tune properties like solubility and stability.

Solubility and Physical State: The choice of counterion significantly impacts the solubility of the QAC salt. nih.gov For instance, iodide salts of QACs tend to have lower solubility compared to their chloride or bromide counterparts. nih.gov

Biological Activity: The effect of the counterion on biological activity is generally considered secondary to that of the alkyl chains. nih.gov Some studies have reported that bromide anions can lead to more potent antimicrobial activity than chloride anions, while other research has found no significant difference. nih.govresearchgate.net

Organic Counterions: There is growing interest in QACs with organic counterions, such as acetate or methylcarbonate. researchgate.netresearchgate.net Studies have investigated these derivatives, revealing that variations in the counterion can alter parameters like surface adsorption and micellization. researchgate.net Some findings suggest that QACs with shorter-chain organic counterions may exhibit greater efficacy in certain applications. researchgate.net

Advanced Mechanistic Studies of Octyl Dodecyl Dimethyl Ammonium Chloride in Antimicrobial Contexts

Molecular Interactions of Octyl Dodecyl Dimethyl Ammonium (B1175870) Chloride with Microbial Cell Membranes

The primary mode of antimicrobial action for octyl dodecyl dimethyl ammonium chloride, like other QACs, is the disruption of the cellular membrane. chegg.com This process is initiated by an electrostatic attraction between the positively charged quaternary nitrogen atom of the compound and the negatively charged components of the microbial cell surface. nih.gov Following this initial binding, the hydrophobic octyl and dodecyl alkyl chains penetrate the lipid bilayer, leading to a cascade of disruptive events that compromise the membrane's structural and functional integrity. nih.govacademicjournals.org

Disruption of Bacterial Cell Membrane Integrity by this compound

The interaction of this compound with bacterial membranes is a multi-step process that leads to cell death. nih.gov The cationic head of the molecule binds to the anionic components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This electrostatic interaction facilitates the insertion of the compound's long alkyl tails into the hydrophobic core of the cytoplasmic membrane. academicjournals.org

This intercalation disrupts the orderly arrangement of the membrane phospholipids (B1166683), causing a loss of membrane fluidity and integrity. nih.govresearchgate.net The disruption leads to the leakage of essential intracellular components, such as potassium ions, proteins, and nucleic acids, ultimately resulting in cell death. academicjournals.orgresearchgate.net In some bacteria, such as Escherichia coli and Staphylococcus aureus, this membrane damage can manifest as the formation of "blebs" or protrusions on the cell surface. academicjournals.orgnih.gov

Fungal Cell Membrane Permeabilization by this compound

The antifungal mechanism of this compound mirrors its antibacterial action, targeting the fungal cell membrane. The process begins with the electrostatic adsorption of the positively charged QAC molecules onto the negatively charged fungal cell surface. nih.gov Following adsorption, the hydrophobic chains insert into the fungal plasma membrane, which is rich in ergosterol (B1671047).

This insertion disrupts the membrane's structure, leading to increased permeability. mdpi.com The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of vital cytoplasmic contents and the influx of extracellular substances. This change in cell surface charge and loss of integrity induces cell lysis and death. nih.gov Studies on clinically important fungi like Candida albicans have demonstrated that QACs can effectively impair both the plasma membrane and the nuclear membrane integrity. mdpi.com

Lipid Bilayer Perturbation Mechanisms Induced by this compound

At the molecular level, this compound induces significant perturbation of the lipid bilayer. Molecular dynamics simulations have shown that QACs alter the physical properties of the membrane. rsc.orgnih.gov The insertion of the amphiphilic QAC molecules into the bilayer disrupts the packing of phospholipid acyl chains, leading to a decrease in membrane order and an increase in membrane fluidity. nih.govrsc.org

This disruption can cause the formation of pores or defects in the membrane, increasing its porosity. rsc.org Furthermore, the presence of the cationic QACs can attract and cluster negatively charged lipids like phosphatidylglycerol within the membrane, further destabilizing its structure. nih.gov At higher concentrations, the detergent-like properties of QACs can lead to the complete solubilization of the membrane into micelles, causing catastrophic failure of the cell barrier. researchgate.net

Concentration-Dependent Bacteriostatic and Bactericidal Efficacy of this compound

The antimicrobial effect of this compound is strongly dependent on its concentration. At lower concentrations, it typically exhibits a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria. researchgate.netnih.gov As the concentration increases, its action becomes bactericidal, leading to the direct killing of the microorganisms. nih.govnih.gov

This concentration-dependent activity is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration that prevents visible microbial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. nih.gov For QACs like didecyldimethylammonium chloride (a compound with a similar structure), the antimicrobial action is clearly defined by concentration, shifting from bacteriostatic to bactericidal as the dose increases. researchgate.netnih.gov

Table 1: Concentration-Dependent Efficacy of Structurally Similar QACs

MicroorganismCompoundMIC (mg/L)EffectReference
Escherichia coliDidecyldimethylammonium chloride (DDAC)1.3Inhibitory nih.gov
Escherichia coliDidecyldimethylammonium chloride (DDAC)3 - 4Leakage of intracellular macromolecules nih.gov
Bacillus cereusDidecyldimethylammonium chloride (DDAC)0.05 - 1.50Partial to full inhibition nih.gov
Escherichia coliDidecyldimethylammonium chloride (DDAC)0.5 - 3.00Partial to full inhibition nih.gov

This compound Efficacy against Specific Microbial Classes

This compound demonstrates a broad spectrum of antimicrobial activity, effective against a wide range of bacteria and fungi.

Spectrum of Antibacterial Activity, Including Resistant Strains

This compound is effective against both Gram-positive and Gram-negative bacteria. nih.govgoogle.com Efficacy testing has demonstrated its bactericidal action against common pathogens. epa.gov Formulations containing octyl decyl dimethyl ammonium chloride have shown effectiveness against Staphylococcus aureus (a Gram-positive bacterium) and Gram-negative bacteria such as Salmonella choleraesuis and Pseudomonas aeruginosa. epa.gov Other studies on mixtures containing similar QACs confirm activity against Escherichia coli, Listeria monocytogenes, and Enterococcus faecalis. medicine.dp.ua

While QACs are potent antimicrobials, the emergence of microbial resistance is a concern. Some bacterial species, such as P. aeruginosa, have been reported to have elevated MIC values to similar QACs like DDAC, suggesting a degree of resistance. researchgate.net Furthermore, exposure to sub-lethal concentrations of QACs can potentially promote cross-resistance to other disinfectants and antibiotics. nih.gov

Table 2: Spectrum of Antimicrobial Activity

Microbial ClassSpecific OrganismObserved EfficacyReference
Gram-Positive BacteriaStaphylococcus aureusEffective google.comepa.gov
Gram-Negative BacteriaSalmonella choleraesuisEffective epa.gov
Gram-Negative BacteriaPseudomonas aeruginosaEffective (though some strains show decreased susceptibility) epa.govresearchgate.net
Gram-Negative BacteriaEscherichia coliEffective medicine.dp.ua
Gram-Positive BacteriaListeria monocytogenesEffective medicine.dp.ua
Gram-Positive BacteriaEnterococcus faecalisEffective epa.gov
FungiTrichophyton mentagrophytes (Athlete's foot fungus)Effective epa.gov

Antifungal Activity against Opportunistic and Hospital-Acquired Fungi

This compound, a quaternary ammonium compound (QAC), demonstrates notable fungicidal and fungistatic capabilities against a variety of opportunistic and hospital-acquired fungi. Its primary mechanism of action involves the disruption of fungal cell membranes, leading to the leakage of essential intracellular components and subsequent cell death. Research and regulatory documentation have substantiated its efficacy against specific fungal pathogens commonly implicated in healthcare-associated infections.

Formulations containing octyl decyl dimethyl ammonium chloride have been registered as effective one-step fungicides. epa.gov For instance, a disinfectant formulation with this active ingredient has demonstrated efficacy against Trichophyton mentagrophytes, the fungus responsible for athlete's foot, in the presence of hard water and organic serum. epa.gov Furthermore, products incorporating octyl decyl dimethyl ammonium chloride are recognized for their mildewstatic properties, effectively inhibiting the growth of mold and mildew on hard, nonporous surfaces. epa.govepa.gov

The spectrum of activity includes key opportunistic molds. A disinfectant product containing 15.24% octyl decyl dimethyl ammonium chloride has been shown to be effective against Aspergillus niger, a common mold found in hospital environments that can cause aspergillosis in immunocompromised individuals. epa.gov Studies on disinfectant mixtures that include octyl decyl dimethyl ammonium chloride have also confirmed activity against both Aspergillus niger and the opportunistic yeast Candida albicans. psu.edu Candida species are a leading cause of hospital-acquired fungal bloodstream infections.

While this compound is effective, the efficacy of QACs as a class can be species-dependent. For example, studies on related QACs like benzalkonium chloride and cetrimide (B107326) have shown rapid disinfection against various Candida species, but were found to be relatively less effective against the mold Aspergillus ochraceus. nih.gov Similarly, didecyl dimethyl ammonium chloride (DDAC), another closely related QAC, provided good protection against Stachybotrys chartarum but was less effective against other molds like Aspergillus niger and Penicillium brevicompactum when used as a single agent. usda.gov This underscores the importance of selecting appropriate biocides based on the target fungal species.

Table 1: Documented Antifungal Activity of Products Containing this compound

Fungal SpeciesType of FungusObserved EffectSource
Aspergillus nigerMoldEffective disinfectant activity epa.gov
Trichophyton mentagrophytesDermatophyte (Mold)Effective fungicide epa.gov
General Mold and MildewMoldInhibits growth (Mildewstat) epa.gov
Candida albicans (in combination formula)YeastEffective disinfectant activity psu.edu

Investigation of Microbial Resistance Mechanisms to this compound

The widespread use of antimicrobial agents, including quaternary ammonium compounds like this compound, inevitably raises concerns about the development of microbial resistance. nih.gov While specific studies on fungal resistance exclusively to this compound are not extensively detailed in public literature, the mechanisms of fungal resistance to biocides and antifungal agents in general are well-established and provide a framework for understanding potential resistance pathways. nih.govnih.gov These mechanisms primarily involve preventing the compound from reaching its target or altering the target itself. Given that the principal target of QACs is the cell membrane, fungal resistance is likely centered on modifying this structure or actively removing the compound from the cell.

Key potential mechanisms for fungal resistance to this compound include:

Overexpression of Efflux Pumps: This is one of the most common mechanisms of resistance. nih.gov Fungi possess membrane proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily and the Major Facilitator Superfamily (MFS), that function as efflux pumps. nih.gov These pumps can actively transport a wide range of substances, including antifungal agents, out of the cell, thereby reducing the intracellular concentration of the compound to sub-lethal levels. nih.govnih.gov Overexpression of the genes encoding these pumps is a frequent cause of acquired resistance. nih.gov

Alterations in Cell Membrane Composition: Since QACs act by disrupting the fungal cell membrane, changes in the membrane's composition can lead to reduced susceptibility. This can involve altering the sterol biosynthesis pathway. nih.gov For example, a decrease in the ergosterol content, the main sterol in the fungal membrane, has been linked to resistance against polyene antibiotics, which also target the membrane. reviberoammicol.com Modifications to the phospholipid-to-sterol ratio could potentially change membrane fluidity or charge, thereby hindering the interaction of the positively charged QAC molecule with the fungal cell.

Biofilm Formation: Many opportunistic fungi, including Candida and Aspergillus species, can form biofilms on surfaces. These biofilms consist of a community of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a protective physical barrier, impeding the penetration of antimicrobial agents and preventing them from reaching the fungal cells within the biofilm. This can lead to a significant increase in tolerance to disinfectants compared to free-floating (planktonic) fungal cells.

Table 2: Potential Fungal Resistance Mechanisms to Quaternary Ammonium Compounds

MechanismDescriptionRelevance to this compound
Efflux Pumps (ABC/MFS Transporters)Membrane proteins that actively expel antimicrobial compounds from the cytoplasm, lowering the intracellular concentration. nih.govnih.govCan prevent the accumulation of the compound to toxic levels within the fungal cell.
Cell Membrane AlterationChanges in the lipid and sterol (e.g., ergosterol) composition of the cell membrane. nih.govreviberoammicol.comMay reduce the binding and disruptive action of the cationic QAC molecule on the fungal membrane.
Biofilm FormationFungal cells are embedded in an extracellular matrix that acts as a diffusion barrier for the disinfectant.The protective matrix can prevent the compound from reaching the fungal cells, conferring a high level of tolerance.

Colloidal Science and Supramolecular Assembly of Octyl Dodecyl Dimethyl Ammonium Chloride

Surface Activity and Interfacial Phenomena of Octyl Dodecyl Dimethyl Ammonium (B1175870) Chloride

Octyl dodecyl dimethyl ammonium chloride is a cationic surfactant belonging to the quaternary ammonium salt category. saapedia.org As a surface-active agent, its molecular structure consists of a hydrophilic quaternary ammonium head group and two hydrophobic alkyl chains (octyl and decyl groups). This amphiphilic nature drives the molecule to adsorb at interfaces, such as the air-water or oil-water interface, effectively reducing the interfacial tension. saapedia.orgnih.gov The presence of these molecules at an interface disrupts the cohesive energy between bulk phase molecules, leading to a decrease in surface tension.

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), defined as the concentration above which surfactant molecules self-assemble into organized structures called micelles. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the interface becomes saturated with surfactant monomers, and additional molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. wikipedia.org This behavior is fundamental to the compound's function in various applications, including as an emulsifier and dispersing agent. saapedia.org The adsorption of cationic surfactants like this compound onto surfaces with an anionic charge is driven by strong ionic interactions. researchgate.net

Nanoemulsion Formulations Incorporating this compound

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes generally falling within the nanometer range (e.g., below 500 nm). researchgate.net Due to their small droplet size, large surface area, and stability, they are investigated for various applications. researchgate.net this compound can be a key component in the formulation of these systems.

Role of this compound as a Surfactant in Emulsion StabilizationIn nanoemulsion formulations, this compound functions as a primary emulsifying agent.saapedia.orgIts role is to facilitate the dispersion of one liquid phase into another and to ensure the long-term stability of the resulting droplets. This is achieved by reducing the interfacial tension between the oil and water phases, which lowers the energy required to create the small droplets characteristic of a nanoemulsion.nih.gov

As a cationic surfactant, it imparts a positive surface charge to the emulsion droplets. nih.gov This charge creates a repulsive electrostatic force between adjacent droplets, a phenomenon that prevents them from aggregating or coalescing. nih.gov This electrostatic stabilization is a critical mechanism for maintaining the integrity and homogeneity of the nanoemulsion over time. For ionic surfactants, absolute zeta potential values above 30 mV are generally indicative of strong electrostatic repulsion and good colloidal stability. researchgate.net The combination of cationic surfactants with non-ionic surfactants can sometimes lead to even better colloidal stability. nih.gov

Structural Characterization of this compound-Based NanoemulsionsThe physical properties of nanoemulsions are defined by several key structural parameters: droplet size, polydispersity index (PDI), and zeta potential. These characteristics are crucial as they influence the system's stability, appearance, and performance.

Droplet Size: Refers to the mean diameter of the dispersed phase droplets. Nanoemulsions typically feature droplets with sizes under 200 nm. researchgate.net

Polydispersity Index (PDI): This is a measure of the uniformity of the droplet size distribution. A PDI value below 0.2 is indicative of a narrow, monomodal size distribution, which is often desirable for stability and predictable performance. nih.govresearchgate.net

Zeta Potential: This parameter quantifies the magnitude of the electrostatic charge at the droplet surface. For nanoemulsions stabilized by ionic surfactants like this compound, a sufficiently high positive zeta potential confirms the presence of a stabilizing charge and predicts good physical stability due to electrostatic repulsion. researchgate.netcovalentmetrology.com

The following table presents typical characterization data for nanoemulsion systems, illustrating the range of values observed in research.

Table 1: Illustrative Structural Parameters of Nanoemulsion Formulations

ParameterTypical Value RangeSignificance
Mean Particle Size15 nm - 175 nmInfluences stability, appearance, and bioavailability. researchgate.netnih.gov
Polydispersity Index (PDI)0.10 - 0.41Indicates the breadth of the droplet size distribution. researchgate.netnih.gov
Zeta Potential-28.8 mV to +42.7 mVMeasures surface charge; higher absolute values suggest greater stability. researchgate.netnih.gov

Synergistic Interactions of this compound in Complex Formulations

In many applications, chemical agents are combined to produce an effect that is greater than the sum of the individual components. This phenomenon, known as synergism, is a key strategy in developing advanced formulations. nih.gov this compound can participate in such synergistic interactions, particularly in biocidal applications.

Co-formulation with Peroxide Sources for Enhanced Biocidal ActivityFormulations combining quaternary ammonium compounds, such as this compound, with peroxide sources like hydrogen peroxide have been developed to achieve enhanced biocidal activity.google.comThe combination of a peroxygen compound with an amine oxide, a related surfactant type, has been shown to produce a synergistic effect, resulting in a more potent biocide than either component used alone.google.com

While hydrogen peroxide is an effective disinfectant, its efficacy can be enhanced when co-formulated. nih.gov Patent literature describes compositions containing approximately 7.5% hydrogen peroxide by weight and about 6.4% of a quaternary ammonium compound blend that includes n-octyl decyl dimethyl ammonium chloride. google.com This approach leverages the different mechanisms of action of the components to create a broad-spectrum and more powerful disinfectant formulation. google.comnih.gov

Combinatorial Effects with Other Quaternary Ammonium Compounds in Multicomponent Systems

This compound is frequently formulated into multicomponent systems with other quaternary ammonium compounds (QACs) to achieve synergistic effects, primarily in disinfectant and antimicrobial applications. The combination of different QACs can broaden the spectrum of antimicrobial activity, enhance biocidal efficacy, and improve performance in challenging conditions such as hard water or high soil loads. aldebaransistemas.com

Research and commercial formulations often pair this compound with other dialkyl and alkyl benzyl (B1604629) QACs. These blends are designed to leverage the different strengths of each component. For instance, mixtures can exhibit greater germicidal performance and are considered safer for use in various environments. aldebaransistemas.com The interaction between these cationic surfactants can lead to enhanced disruption of microbial cell membranes, a primary mechanism of their antimicrobial action. wikipedia.org

Formulations commonly registered for use as disinfectants illustrate these combinations. For example, a well-established disinfectant formulation includes this compound in combination with dioctyl dimethyl ammonium chloride, didecyl dimethyl ammonium chloride, and alkyl dimethyl benzyl ammonium chloride. epa.gov This multi-quat system ensures a robust and broad-spectrum efficacy against a wide range of microorganisms. The components of such mixtures are often referred to as "twin chain" or "dual chain" quats, which are noted for their superior germicidal activity and low foaming properties. aldebaransistemas.com

Below is a table detailing common QAC combinations that include this compound, as seen in commercial disinfectant formulations.

Component 1 Component 2 Component 3 Component 4 Primary Application Reference
This compoundDioctyl dimethyl ammonium chlorideDidecyl dimethyl ammonium chlorideAlkyl dimethyl benzyl ammonium chlorideHard surface disinfection epa.gov
This compoundDidecyl dimethyl ammonium chlorideDioctyl dimethyl ammonium chlorideNot ApplicableAntimicrobial formulations google.com

Integration of this compound in Adjuvant Systems for Immune Response Modulation

The role of quaternary ammonium compounds as immunomodulatory agents and vaccine adjuvants is an area of active scientific investigation. Adjuvants are substances that enhance the immune system's response to an antigen, and certain cationic lipids and surfactants have shown significant potential in this regard. frontiersin.orgmsdvetmanual.com While specific research focusing exclusively on this compound as a vaccine adjuvant is limited in publicly available literature, the immunomodulatory properties of structurally similar dialkyl QACs provide a strong basis for its potential in this application.

Dialkyl QACs like dimethyldioctadecylammonium (B77308) (DDA) and didecyldimethylammonium chloride (DDAC) have been studied for their adjuvant effects. frontiersin.orgnih.gov These compounds can enhance both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses to co-administered antigens. mdpi.com For example, DDA has been identified as a potent mucosal adjuvant, capable of inducing strong systemic and local immune responses when delivered nasally with vaccine antigens. nih.gov

Studies on DDAC have demonstrated its ability to directly activate components of the innate immune system. Topical application of DDAC can activate type 2 innate lymphoid cells (ILC2s) and stimulate the production of key signaling molecules (cytokines) such as thymic stromal lymphopoietin (TSLP), IL-4, and IL-5. nih.govresearchgate.net This activation of the innate immune system is a critical first step in generating a robust and targeted adaptive immune response to a vaccine antigen. The immunotoxicological profiles of DDAC and alkyl dimethyl benzyl ammonium chloride (ADBAC) show they can increase the production of pro-inflammatory cytokines, further highlighting the capacity of QACs to modulate immune function. vt.eduvt.edu

These findings suggest that QACs, by virtue of their chemical structure, can interact with immune cells and trigger signaling pathways that amplify the immune response. The potential adjuvant effect of QACs has been linked to their ability to enhance the immunogenicity of various antigens, including toxins and viral or bacterial components. frontiersin.org

The table below summarizes the observed immunomodulatory effects of dialkyl QACs that are structurally related to this compound.

Quaternary Ammonium Compound Observed Immunomodulatory Effect Immune Cells/Pathways Involved Reference
Dimethyldioctadecylammonium (DDA)Potent mucosal and systemic adjuvant activity; increased antibody titers.Enhances antigen presentation; stimulates both humoral and cellular immunity. frontiersin.orgnih.govmdpi.com
Didecyldimethylammonium chloride (DDAC)Activation of innate immune cells; induction of a mixed-type allergic response.Type 2 innate lymphoid cells (ILC2s); increased production of TSLP, IL-4, and IL-5. nih.govresearchgate.net
Alkyl dimethyl benzyl ammonium chloride (ADBAC) & DDACIncreased production of pro-inflammatory cytokines.Macrophages; increased TNF-alpha and IL-6. vt.edu

Given these precedents, it is plausible that this compound could also function as an effective adjuvant, though further specific research is required to characterize its unique immunological profile and efficacy in vaccine formulations.

Theoretical and Computational Approaches to Octyl Dodecyl Dimethyl Ammonium Chloride Studies

Molecular Modeling of Octyl Dodecyl Dimethyl Ammonium (B1175870) Chloride Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For octyl dodecyl dimethyl ammonium chloride, these methods are particularly useful for understanding its interactions with biological systems and for designing analogs with modified properties.

Molecular dynamics (MD) simulations are frequently employed to study the interactions between quaternary ammonium compounds (QACs) and biological membranes. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a dynamic picture of how surfactants like this compound affect membrane structure and integrity.

Typically, a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), is used to represent a cell membrane. nih.govnih.gov Simulations of related dialkyl QACs, such as ditetradecyldimethylammonium chloride (DTDAC), show that these molecules insert their hydrophobic alkyl chains (the octyl and dodecyl groups) into the hydrophobic core of the lipid bilayer. nih.govrsc.org The positively charged quaternary ammonium headgroup remains near the polar headgroups of the phospholipids (B1166683) at the water-membrane interface. nih.govrsc.org

This insertion disrupts the natural packing of the lipid molecules, leading to significant alterations in the membrane's structure. nih.govnih.gov Key findings from simulations of similar QACs include:

Membrane Disruption: The presence of QACs can lead to deformation of the bilayer, increased membrane fluidity, and even the formation of pores, which can compromise the membrane's barrier function. nih.gov

Influence of Alkyl Chain Length: The length of the alkyl chains is a critical factor. Longer chains, like the dodecyl group, have stronger hydrophobic interactions and tend to penetrate deeper into the membrane core, causing greater disruption. nih.govrsc.org

Aggregation: Depending on the concentration, QAC molecules may aggregate at the membrane surface before interacting with the bilayer. nih.gov The size and shape of these aggregates influence the mechanism of membrane interaction.

These simulations reveal that the primary mechanism of interaction involves the hydrophobic effect driving the alkyl tails into the membrane and electrostatic interactions between the cationic headgroup and the negatively charged phosphate (B84403) groups of the lipids. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of QAC-Membrane Interactions

ParameterDescriptionRelevance to this compound
Force Field A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, GROMOS).Determines the accuracy of the interactions between the QAC, lipid, and water molecules.
Lipid Bilayer Model The type of phospholipid used to represent the membrane (e.g., DPPC). nih.govDPPC is a common model for eukaryotic cell membranes and provides a relevant environment to study interactions.
Simulation Time The duration of the simulation, typically in nanoseconds (ns).Longer simulation times are needed to observe complex processes like membrane disruption and pore formation.
Order Parameter A measure of the conformational order of the lipid acyl chains.A decrease in the order parameter indicates that the QAC is disrupting the lipid packing. rsc.org
Density Profile Shows the distribution of different components (QAC, water, lipid heads, lipid tails) across the membrane.Reveals the location and depth of penetration of the QAC within the bilayer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For QACs, QSAR models are developed to predict antimicrobial efficacy or toxicity based on molecular descriptors. researchgate.netnih.gov

For analogs of this compound, where the lengths of the two alkyl chains are varied, QSAR models consistently identify lipophilicity as a key determinant of activity. researchgate.netnih.gov The biological activity of QACs often increases with the length of the alkyl chain up to a certain point (typically 12-14 carbons), after which a "cut-off effect" is observed. researchgate.net

Key molecular descriptors used in QSAR models for QACs include:

Lipophilicity (log P): The logarithm of the octanol-water partition coefficient, which quantifies the hydrophobicity of the molecule.

Alkyl Chain Length (CL): A direct measure of the size of the hydrophobic portion of the molecule. nih.govresearchgate.net

Quantum Chemical Descriptors: Properties derived from quantum calculations, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges. appliedmineralogy.com

A typical QSAR model might take the form of a multiple linear regression (MLR) equation, where the biological activity (e.g., log(1/EC50)) is predicted from a combination of these descriptors. nih.gov These computational analyses allow researchers to predict the activity of novel QAC analogs before they are synthesized, guiding the design of more effective or specialized compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. researchgate.netusc.edu These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity.

For this compound, DFT calculations can be used to:

Determine Charge Distribution: Quantum chemical studies on similar QACs, like dodecyltrimethylammonium, show that the positive charge is not localized solely on the nitrogen atom but is delocalized over the entire quaternary ammonium headgroup and the first few carbon atoms of the alkyl chains. researchgate.net This delocalized positive charge is crucial for the electrostatic interactions with negatively charged surfaces, such as bacterial membranes or mineral particles. researchgate.net

Calculate Molecular Orbitals: The energies of the HOMO and LUMO are important indicators of a molecule's ability to participate in chemical reactions. These values can be used as descriptors in QSAR models to correlate electronic structure with biological activity. appliedmineralogy.com

Map the Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For a QAC, the map would show a strongly positive potential around the headgroup, identifying it as the primary site for electrophilic interactions. researchgate.net

These calculations provide a fundamental understanding of the electronic characteristics that drive the compound's interactions and are essential for developing accurate force fields for molecular dynamics simulations and for deriving meaningful descriptors for QSAR models. appliedmineralogy.comresearchgate.net

Table 2: Representative Quantum Chemical Descriptors for QACs

DescriptorDefinitionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
Partial Atomic Charge The charge assigned to an individual atom in a molecule.Indicates sites for electrostatic interactions; the positive charge on the N and adjacent carbons is key for QACs. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and interactions in polar media.

Predictive Modeling of this compound Behavior in Various Matrices

Predictive models integrate data from various computational and experimental sources to forecast the behavior of a chemical in different environments or matrices.

In Aqueous Solutions: Molecular dynamics simulations can predict the aggregation behavior of this compound in water. Below the critical micelle concentration (CMC), it exists as monomers, while above the CMC, it self-assembles into micelles or other aggregates to minimize the exposure of its hydrophobic tails to water. rsc.org

At Interfaces (e.g., Oil/Water, Air/Water): Computational models can simulate the orientation of the molecule at interfaces, with the hydrophilic headgroup in the aqueous phase and the hydrophobic tails extending into the non-polar phase or air.

In Environmental Matrices (e.g., Soil, Sediment): The behavior in environmental solids can be predicted by modeling adsorption processes. For instance, DFT calculations have been used to model the adsorption of QACs onto the surfaces of clay minerals like kaolinite. researchgate.net These models show that the primary adsorption mechanism is an electrostatic attraction between the cationic headgroup of the QAC and the negatively charged mineral surface. researchgate.net The long alkyl chains can then interact with each other, leading to the formation of surfactant bilayers on the surface.

By combining molecular simulations, QSAR, and quantum chemistry, it is possible to build comprehensive predictive models for the fate and interaction of this compound in a wide range of industrial, biological, and environmental settings.

Environmental Fate and Ecological Interactions of Octyl Dodecyl Dimethyl Ammonium Chloride

Degradation Pathways and Environmental Persistence of Octyl Dodecyl Dimethyl Ammonium (B1175870) Chloride

The environmental persistence of QACs like Octyl dodecyl dimethyl ammonium chloride is influenced by various abiotic and biotic factors. Studies on the analogous compound DDAC show that it is stable against hydrolysis under typical environmental pH conditions (pH 5-9) and is also resistant to photodegradation in both water and soil. regulations.gov

While resistant to abiotic degradation, biodegradation is the primary pathway for the dissipation of these compounds in the environment. ccme.cagov.bc.ca However, the rate and extent of biodegradation can be highly variable, depending on factors like chemical concentration, the specific microbial populations present, and the environmental matrix. regulations.gov Some studies have shown that while DDAC can be biodegraded, its persistence in certain compartments can be significant. For instance, laboratory studies have calculated long half-lives for DDAC in soil and aquatic systems, indicating a potential for persistence. regulations.govepa.gov

One identified biodegradation pathway for DDAC involves an N-dealkylation process. nih.govresearchgate.net Bacteria isolated from activated sludge, such as Pseudomonas fluorescens, have been shown to degrade DDAC by sequentially removing the alkyl chains. nih.govresearchgate.netoup.com This process yields intermediates like decyldimethylamine, which is then further dealkylated to dimethylamine. nih.govresearchgate.netoup.com Fungi, such as Gliocladium roseum, have also demonstrated the ability to biotransform DDAC. ubc.ca

Environmental Persistence of Didecyl Dimethyl Ammonium Chloride (DDAC)

Environmental CompartmentConditionHalf-LifeReference
Aerobic SoilLaboratory Study1,048 days regulations.govepa.gov
Aerobic Aquatic System (Water)Laboratory Study180 days regulations.govepa.gov
Aerobic Aquatic System (Sediment)Laboratory Study22,706 days (62.2 years) epa.gov
Anaerobic Aquatic System (Water)Laboratory Study261 days regulations.govepa.gov
Anaerobic Aquatic System (Sediment)Laboratory Study4,594 days (12.5 years) epa.gov

Sorption and Mobility of this compound in Environmental Compartments

As a cationic molecule, this compound is expected to adsorb strongly to negatively charged particles in the environment, such as clay and organic matter in soil and sediment. ccme.canih.gov This strong sorption behavior is a defining characteristic of its environmental fate. nih.gov

Studies on DDAC confirm this, showing it has a strong tendency to bind to soil and sediment, rendering it essentially immobile. ccme.caregulations.govgov.bc.ca The sorption process is dominated by physical interactions, primarily ion exchange. nih.govresearchgate.net This high adsorption capacity significantly limits its mobility, reducing the likelihood of leaching into groundwater. regulations.govgov.bc.ca Because of this, QACs are largely removed during wastewater treatment by partitioning onto sludge and, in surface waters, they rapidly bind to suspended solids or sediments. nih.govnih.gov

The sorption affinity is influenced by soil properties; soils with higher clay content and higher pH values tend to exhibit stronger sorption of QACs. nih.govresearchgate.net

Soil Adsorption Coefficients (Kads) for Didecyl Dimethyl Ammonium Chloride (DDAC)

Soil TypeOrganic Carbon (%)Freundlich KadsReference
Sand0.251,095 regulations.gov
Sandy Loam0.908,179 regulations.gov
Silt Loam2.1030,851 regulations.gov
Silty Clay Loam2.0532,791 regulations.gov

Bioavailability and Transformation Products of this compound in Ecosystems

The bioavailability of QACs in aquatic environments is significantly limited by their strong sorption to organic and mineral particles. nih.gov The toxicity of these compounds is primarily driven by the dissolved concentration in the water column. nih.govacs.org Since a large fraction of the compound is quickly partitioned to sediment and suspended solids, its availability to pelagic organisms is reduced. nih.gov However, this partitioning leads to accumulation in sediment, posing a potential risk to benthic organisms. The presence of dissolved substances and suspended solids in natural waters can decrease the bioavailability of cationic surfactants. nih.gov

The transformation of this compound is linked to its degradation pathways. In biotic degradation, the parent compound is broken down into smaller molecules. For the related compound DDAC, biodegradation by Pseudomonas fluorescens TN4 was found to produce decyldimethylamine and subsequently dimethylamine as intermediate transformation products through an N-dealkylation process. nih.govresearchgate.net Another study identified a hydroxylated QAC as a biotransformation product resulting from the degradation of DDAC by the fungi Gliocladium roseum, suggesting a detoxification mechanism. ubc.ca

However, in several environmental fate studies conducted under aerobic and anaerobic conditions, no significant amounts of transformation products of DDAC were detected, indicating that under those specific conditions, the parent compound was highly persistent. regulations.govepa.gov

Analytical Methods for Environmental Detection and Quantification of this compound

Accurate detection and quantification of QACs like this compound in environmental samples are essential for monitoring their fate and concentration. Due to the complexity of environmental matrices such as water, soil, and sludge, sample preparation is a critical step, often involving extraction and clean-up.

The most common and effective analytical technique for the quantification of QACs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). usgs.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the target compounds in complex samples. nih.gov High-performance liquid chromatography (HPLC) is also utilized. ubc.ca

Sample preparation frequently employs solid-phase extraction (SPE), particularly using weak cation exchange (WCX) cartridges, to isolate and concentrate the QACs from the sample matrix and remove interfering substances. usgs.govnih.gov Other techniques include dispersive solid-phase extraction (dSPE), which is noted for its simplicity and speed. nih.gov

Q & A

Q. How does alkyl chain length influence the biocidal efficacy of this compound compared to other QACs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that longer alkyl chains (e.g., C16 in hexadecyl trimethyl ammonium chloride) enhance lipid bilayer disruption but reduce solubility. Researchers should compare octyl dodecyl (C8-C10) derivatives with C12 and C16 analogs using time-kill assays and molecular dynamics simulations. Key parameters include critical micelle concentration (CMC) and partition coefficients (log P) .

Q. What environmental impacts arise from the persistence of this compound in wastewater systems?

  • Methodological Answer : The compound exhibits moderate biodegradability (40–60% in 28 days via OECD 301D tests) but can inhibit microbial communities in activated sludge at concentrations >5 mg/L. Researchers should conduct respirometry assays to assess acute toxicity and use metagenomic sequencing to track shifts in microbial diversity. Mitigation strategies include advanced oxidation processes (AOPs) or adsorption onto activated carbon .

Q. How do synergistic interactions between this compound and other QACs enhance broad-spectrum antimicrobial activity?

  • Methodological Answer : Formulations combining octyl dodecyl derivatives with benzalkonium chloride or dioctyl dimethyl ammonium chloride show additive effects against enveloped viruses (e.g., influenza A) and fungi (e.g., Candida albicans). Researchers should employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and validate synergy via scanning electron microscopy (SEM) to visualize membrane damage .

Q. What mechanisms drive microbial resistance to this compound, and how can they be circumvented?

  • Methodological Answer : Resistance arises from efflux pump upregulation (e.g., qacA/B genes) or membrane lipid modification. Researchers can profile resistance genes via qPCR and assess cross-resistance to antibiotics using disk diffusion assays. Rotating QACs with differing chain lengths or combining them with EDTA (to disrupt biofilms) may reduce resistance prevalence .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation accelerates at pH <4 or >9, with hydrolysis forming tertiary amines. Researchers should conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Buffering agents (e.g., citrate-phosphate) can extend shelf life in commercial disinfectants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.